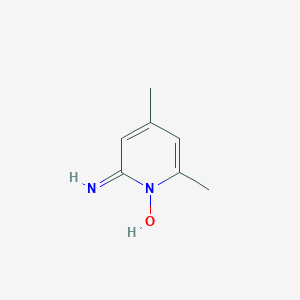
Hexyl 2,5-dichlorophenylphosphoroamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2,5-dichlorophenylphosphoroamidate, also known as HDPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. HDPA has been used in various studies to investigate the role of acetylcholine in different physiological and pathological processes.
Mecanismo De Acción
Hexyl 2,5-dichlorophenylphosphoroamidate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased neurotransmission can have various effects on different physiological processes, depending on the location and type of cholinergic receptors present.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, this compound has been shown to improve cognitive function, enhance muscle contraction, and modulate cardiovascular function. It has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexyl 2,5-dichlorophenylphosphoroamidate has several advantages for use in scientific research. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in different physiological and pathological processes. It is also relatively stable and easy to handle, with a well-established synthesis method and analytical techniques for purity confirmation.
However, there are also some limitations to using this compound in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, as it may have off-target effects or interact with other compounds in the system. Additionally, its use is restricted to in vitro and animal studies, as it is not approved for human use.
Direcciones Futuras
There are several potential future directions for research involving Hexyl 2,5-dichlorophenylphosphoroamidate. One area of interest is the development of this compound derivatives with improved selectivity and potency, which could be used to investigate the role of acetylcholine in different physiological and pathological processes. Another area of interest is the development of this compound-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
Métodos De Síntesis
Hexyl 2,5-dichlorophenylphosphoroamidate can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylphosphonic acid with hexylamine. The resulting product is then treated with phosphorus oxychloride to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Hexyl 2,5-dichlorophenylphosphoroamidate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been used to investigate the effects of acetylcholine on muscle contraction, cardiovascular function, and immune responses.
Propiedades
Número CAS |
109791-13-1 |
|---|---|
Fórmula molecular |
C12H17Cl2NO3P- |
Peso molecular |
326.15 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |
InChI |
InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |
Clave InChI |
KFTDOKAFZCTUQM-UHFFFAOYSA-M |
SMILES |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
SMILES canónico |
CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |
Sinónimos |
HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



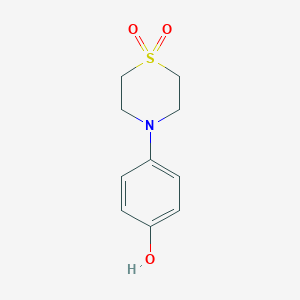
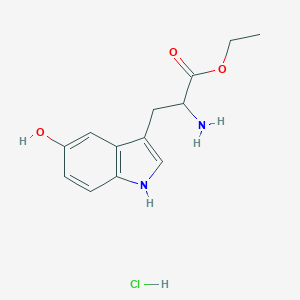
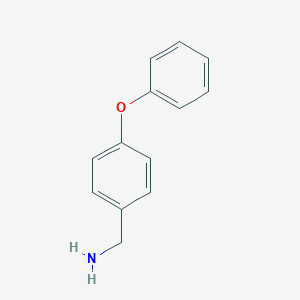
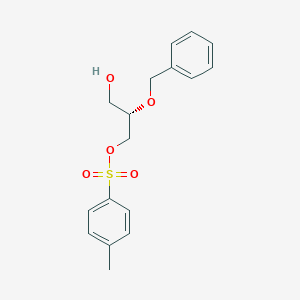
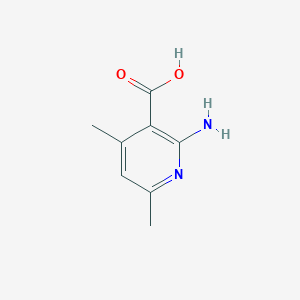
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
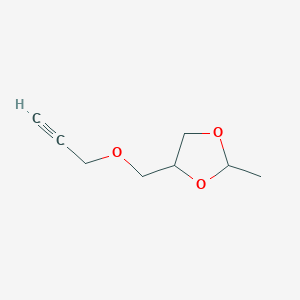
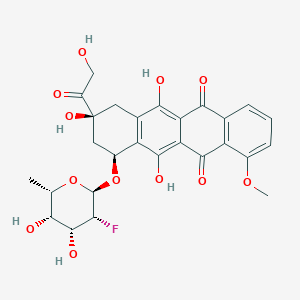
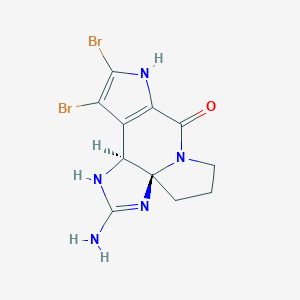


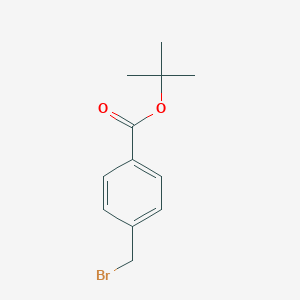
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
